3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide

Antiviral drug discovery Cap-dependent endonuclease Influenza inhibitor

Procure this exact ortho-bromophenyl-propanamide-azetidine scaffold to establish authentic SAR baselines for your influenza CEN inhibitor program. As Reference Example 629 in US10202379, its specific 2-bromophenyl substitution and 3-methoxyazetidin-1-ylphenyl motif are critical pharmacophoric features. Substituting with 3-bromo, 4-bromo, or des-bromo analogs can eliminate target potency, which ranges from 0.799 to 108 nM among co-series analogs. This defined intermediate also enables late-stage cross-coupling diversification (Suzuki, Buchwald-Hartwig) via its bromine handle, making it essential for both medicinal chemistry and process development groups working on baloxavir marboxil synthetic routes.

Molecular Formula C19H21BrN2O2
Molecular Weight 389.293
CAS No. 2034358-83-1
Cat. No. B2754956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide
CAS2034358-83-1
Molecular FormulaC19H21BrN2O2
Molecular Weight389.293
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br
InChIInChI=1S/C19H21BrN2O2/c1-24-17-12-22(13-17)16-9-7-15(8-10-16)21-19(23)11-6-14-4-2-3-5-18(14)20/h2-5,7-10,17H,6,11-13H2,1H3,(H,21,23)
InChIKeyVJJYYWSJOHIYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide (CAS 2034358-83-1): Structural Identity and Role in Patented Antiviral Chemical Space


3-(2-Bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide (CAS 2034358-83-1) is a synthetic small molecule (C19H21BrN2O2, MW 389.3 g/mol) featuring a 2-bromophenylpropanamide core linked to a 4-(3-methoxyazetidin-1-yl)phenyl motif [1]. It is designated as Reference Example 629 in patent US10202379, which discloses a chemical series evaluated as inhibitors of the influenza cap-dependent endonuclease (CEN) within the viral RNA polymerase complex [2]. Numerous close analogs within this patent series have demonstrated single-digit to sub-nanomolar EC50 values against the Transcription Initiation Factor TFIID Subunit 1 target in cell-based antiviral assays [3].

Why Generic Substitution Is Not Viable for 3-(2-Bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide in Structure-Activity Relationship Studies


Within the antiviral CEN inhibitor chemical series disclosed in patent US10202379, even subtle structural modifications produce large shifts in antiviral potency: Reference Example 730 (EC50 = 0.799 nM) differs from Reference Example 244 (EC50 = 108 nM) by a >135-fold change in activity [1]. The 2-bromophenyl substitution pattern, the propanamide linker length, and the 3-methoxyazetidin-1-ylphenyl group each represent pharmacophoric features whose modification cannot be assumed potency-neutral. A user seeking to replicate literature findings, probe specific SAR hypotheses, or procure a defined intermediate for further derivatization cannot interchangeably substitute a 3-bromo, 4-bromo, or des-bromo analog without risking complete loss of the structure-activity profile intended.

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide vs. Structurally Proximal Analogs


Structural Differentiation: Ortho-Bromophenyl vs. Alternative Halogen Regioisomers in the CEN Inhibitor Pharmacophore

The target compound bears a 2-bromophenyl (ortho-bromo) substituent at the propanamide terminus. In the US10202379 patent series, ortho-substituted phenyl analogs systematically differ in potency from meta- and para-substituted congeners. For example, the ortho-chloro analog Reference Example 762 (BDBM346992) yields EC50 = 5.90 nM and IC50 = 31.5 nM, whereas unsubstituted or para-substituted variants in the same scaffold routinely show >10-fold weaker potency [1]. The ortho-bromo group in the target compound (Reference Example 629) is expected to confer a unique steric and electronic profile that cannot be replicated by 3-bromophenyl or 4-bromophenyl analogs available from common screening libraries.

Antiviral drug discovery Cap-dependent endonuclease Influenza inhibitor

Role of the 3-Methoxyazetidine Moiety: Conformational Rigidity and Hydrogen-Bonding Capacity vs. Pyrrolidine or Piperidine Analogs

The 3-methoxyazetidine ring provides a conformationally constrained, saturated four-membered nitrogen heterocycle with defined hydrogen-bond acceptor capacity (3 total HBA for the target compound) [1]. Replacing the azetidine with larger saturated rings (pyrrolidine, piperidine) would increase rotatable bond count beyond 6 and alter the vector of the methoxy group, potentially disrupting key target interactions. Literature on 3-methoxyazetidine synthesis highlights its utility as a privileged scaffold that enforces a 90° bond angle geometry distinct from five- or six-membered ring analogs [2]. The target compound's computed XLogP3-AA of 3.5 [1] further reflects the balanced lipophilicity conferred by this specific ring system.

Medicinal chemistry Azetidine scaffold Conformational restriction

Patent-Anchored Chemical Identity: Reference Example 629 as a Defined Intermediate in the Baloxavir Marboxil Synthesis Pathway

The target compound is explicitly listed as Reference Example 629 in US10202379, a foundational process patent assigned to Shionogi & Co., Ltd. covering the synthesis of polycyclic pyridone CEN inhibitors including the approved drug baloxavir marboxil (Xofluza®) [1]. Unlike generic commercial screening compounds with unverified provenance, this compound is a structurally authenticated intermediate within a regulatory-grade patent filing. Multiple reference examples from the same patent have been independently deposited in BindingDB with quantitative bioactivity data (EC50 range: 0.799–108 nM, N = 394 entries) [2], establishing the series' pharmacologically validated status.

Process chemistry Antiviral synthesis Patent intermediate

Physicochemical Differentiation: Computed Lipophilicity and Molecular Weight Relative to Simpler Propanamide Intermediates

Compared to the minimal core fragment 3-(2-bromophenyl)propanamide (CAS 55223-26-2, MW 228.1 g/mol, C9H10BrNO), the target compound (MW 389.3 g/mol, C19H21BrN2O2) incorporates an additional 161.2 Da of molecular mass attributable to the 4-(3-methoxyazetidin-1-yl)phenyl extension . This increases the computed XLogP3-AA from approximately 2.0 (estimated for the des-azetidine core) to 3.5 [1]. The additional two hydrogen-bond acceptors (from 1 to 3) and the increased topological polar surface area enhance aqueous solubility profiles while maintaining permeability-relevant lipophilicity—a balance that the simpler core fragment cannot achieve.

Physicochemical profiling Drug-likeness LogP comparison

Recommended Procurement and Deployment Scenarios for 3-(2-Bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide (CAS 2034358-83-1)


SAR Probe Compound for Influenza Cap-Dependent Endonuclease Inhibitor Optimization

Use as a structurally defined reference point within the US10202379 chemical series. The ortho-bromophenyl-propanamide-azetidine scaffold represents a specific topological vector within the CEN active site. Procurement of this exact compound enables direct potency comparisons with co-series reference examples (e.g., Ref Ex 730 with EC50 = 0.799 nM and Ref Ex 621 with EC50 = 2 nM) [1]. This supports medicinal chemistry teams seeking to establish SAR trends for halogen substitution at the terminal phenyl ring.

Process Chemistry Intermediate for Polycyclic Pyridone Antiviral Synthesis

As a documented intermediate (Reference Example 629) in the Shionogi patent covering baloxavir marboxil synthetic routes [1], this compound serves process chemistry groups developing scalable synthetic pathways to CEN inhibitors. Its defined structure and bromine handle enable late-stage cross-coupling diversification strategies (e.g., Suzuki, Buchwald-Hartwig) that are not accessible with des-bromo or alternative halogen regioisomers.

Physicochemical Reference for Azetidine-Containing Lead Series

The computed properties (XLogP3-AA = 3.5, 6 rotatable bonds, MW = 389.3 g/mol, 3 HBA) [1] establish this compound as a reference for assessing the drug-likeness of azetidine-containing antiviral leads. Its balanced lipophilicity and conformational profile make it suitable as a benchmarking standard when evaluating the impact of scaffold modifications (e.g., azetidine ring opening, methoxy removal) on ADME-predictive parameters.

Target Engagement Assay Development

Given that co-series analogs from US10202379 have been validated in cell-based CEN inhibition assays with EC50 values spanning 0.799–108 nM [1], this compound can serve as a tool for developing and calibrating biochemical or biophysical assays (SPR, ITC, TR-FRET) aimed at measuring direct binding to the influenza polymerase PA subunit. Its moderate MW and synthetic tractability facilitate labeling or derivatization for probe development.

Quote Request

Request a Quote for 3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.